(R)-Methyl morpholine-3-carboxylate is a chiral compound with the molecular formula and a molecular weight of approximately 145.16 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and biological activity .
This compound falls under the category of carboxylic acid derivatives, specifically as an ester, due to the presence of a methyl ester functional group attached to the morpholine structure. Its chirality makes it particularly valuable in asymmetric synthesis and medicinal chemistry.
The synthesis of (R)-Methyl morpholine-3-carboxylate typically involves several key steps:
The synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors and automated systems, which enhance production efficiency in industrial settings.
The molecular structure of (R)-Methyl morpholine-3-carboxylate includes:
(R)-Methyl morpholine-3-carboxylate is versatile in its reactivity and can undergo various chemical transformations:
The mechanism of action of (R)-Methyl morpholine-3-carboxylate involves its interaction with biological targets such as receptors or enzymes. It can act as a ligand, modulating the activity of these targets through various signaling pathways. This interaction is crucial for its potential therapeutic applications, particularly in drug development .
(R)-Methyl morpholine-3-carboxylate has significant applications across various fields:
The stereoselective construction of the morpholine ring system enables precise control over the chiral center at C3. Copper(II) carboxylate-promoted intramolecular oxyamination of β-hydroxy-N-allylsulfonamides achieves high diastereoselectivity (>20:1 dr) for 2,5-disubstituted morpholines. This method employs Cu(2-ethylhexanoate)₂ (2–3 equiv) in xylenes at 130°C, triggering alkene activation, nucleophilic alcohol addition, and subsequent amine coupling. The reaction proceeds through cis-oxycupration, where the alcohol adds intramolecularly to the copper-activated alkene, followed by intermolecular trapping with sulfonamide nucleophiles (e.g., TsNH₂). This approach delivers the morpholine core with the (R)-configuration at C3 when chiral substrates derived from amino acids like L-phenylalanine are used [4].
Chiral pool strategies leverage enantiopure α-amino acids to install the C3 stereocenter. L-Aspartic acid serves as a precursor, where its β-carboxyl group is esterified to form the morpholine ring. The key steps involve:
Table 1: Stereoselective Synthesis Methods for (R)-Methyl Morpholine-3-Carboxylate
Method | Key Reagents/Conditions | Yield | ee/dr | Limitations |
---|---|---|---|---|
Cu-Mediated Oxyamination | Cu(eh)₂, xylenes, 130°C, TsNH₂ | 67–87% | >20:1 dr | High metal loading (2–3 equiv) |
Wolff Rearrangement | Ag⁺/UV, Chiral imines (e.g., 33) | ≤77% | 76–86% ee | Diazomethane handling |
Chiral Pool Synthesis | L-Aspartic acid, cyclodehydration | 58–82% | >99% ee | Multi-step route |
Solvent polarity and boiling point critically impact diastereoselectivity and yield in Cu-mediated morpholine synthesis:
Copper(II) carboxylates serve dual roles:
Table 2: Optimization Parameters for Stereoselective Synthesis
Parameter | Optimal Condition | Suboptimal Condition | Impact on Performance |
---|---|---|---|
Solvent | Xylenes | Trifluorotoluene | Yield ↑ 85% vs. 45% |
Temperature | 130°C | 120°C | Conversion ↓ 50% |
Cu(eh)₂ Loading | 2.0 equiv | 1.5 equiv | Conversion ↓ 40% |
Nucleophile | TsNH₂ | MsNH₂ | Yield ↓ 43% (requires 4 equiv Cu) |
Industrial production faces three key bottlenecks:
Continuous flow systems address these by:
Table 3: Scalability Comparison of Production Methods
Parameter | Batch Process | Continuous Flow | Industrial Advantage |
---|---|---|---|
Reactor Pressure | 1–20 MPa | Ambient–2 MPa | Lower equipment costs |
Catalyst Loading | 2–4 equiv Cu/Ag | 0.1–0.5 equiv (immobilized) | Reduced metal waste |
Diazomethane Use | Bulk handling required | In situ generation | Improved safety |
Typical Scale | ≤5 kg | >100 kg/day | High-throughput API manufacturing |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: